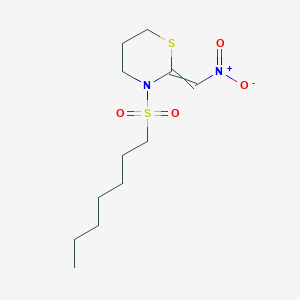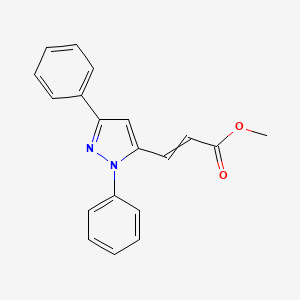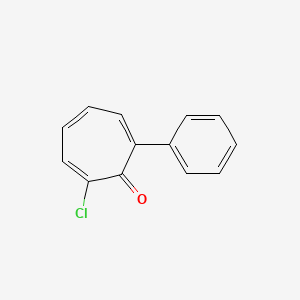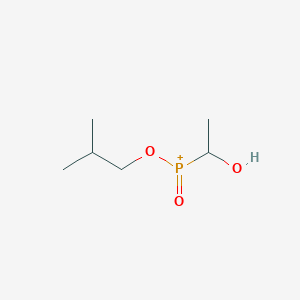
4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol is an organic compound with a complex structure that includes fluorine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol typically involves multiple steps, including the introduction of fluorine and methoxy groups onto a tetraphen scaffold. Common synthetic routes may involve:
Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methoxylation: Introduction of the methoxy group using methanol in the presence of a base like sodium hydride.
Methylation: Introduction of methyl groups using methyl iodide and a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide for methoxy substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-5-methoxy-DMT: A compound with similar fluorine and methoxy groups but different overall structure.
5-Fluoro-AMT: Another fluorinated compound with different functional groups.
Uniqueness
4-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
87559-65-7 |
|---|---|
Molecular Formula |
C21H19FO2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol |
InChI |
InChI=1S/C21H19FO2/c1-11-13-7-4-5-8-14(13)12(2)18-17(11)15-9-6-10-16(22)19(15)21(24-3)20(18)23/h4-10,20-21,23H,1-3H3 |
InChI Key |
ASMRRJFDPFICDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(C3=C(C2=C(C4=CC=CC=C14)C)C=CC=C3F)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)
![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate](/img/structure/B14387197.png)

![Dimethyl [(2-acetamidophenyl)methyl]phosphonate](/img/structure/B14387208.png)

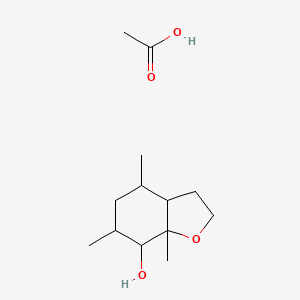
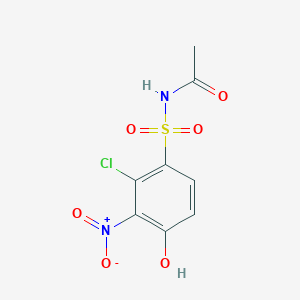
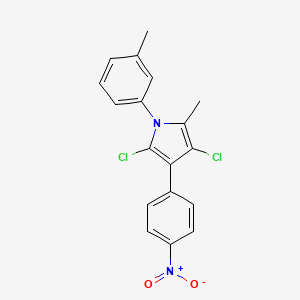
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)
